2-Fluoro-4-methoxy-6-methylbenzoic acid CAS 1427327-75-0 properties
2-Fluoro-4-methoxy-6-methylbenzoic acid CAS 1427327-75-0 properties
This guide provides an in-depth technical analysis of 2-Fluoro-4-methoxy-6-methylbenzoic acid , a specialized intermediate critical in the synthesis of conformationally restricted pharmacophores, particularly for atropisomeric kinase inhibitors (e.g., KRAS, EGFR).
CAS: 1427327-75-0 Formula: C₉H₉FO₃ Molecular Weight: 184.16 g/mol
Executive Summary & Application Logic
In modern medicinal chemistry, 2-Fluoro-4-methoxy-6-methylbenzoic acid serves as a high-value "scaffold locker." Its trisubstituted benzene core—specifically the 2,6-disubstitution pattern—creates significant steric hindrance around the carboxylic acid moiety.
When coupled to an amine (e.g., to form a benzamide), this steric bulk restricts rotation around the aryl-carbonyl bond, often locking the molecule into a preferred atropisomer. This property is essential for designing inhibitors that must fit into narrow, rigid binding pockets, such as the switch-II pocket of KRAS G12C or the allosteric sites of mutant EGFR.
Key Structural Features[1][2]
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2-Fluoro: Provides metabolic stability (blocking oxidation) and electronic modulation (inductive withdrawal).
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6-Methyl: Provides the primary steric bulk necessary for atropisomer stability.
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4-Methoxy: Acts as an electron-donating handle, increasing solubility and allowing for further functionalization (e.g., demethylation to a phenol for ether linkages).
Physicochemical Properties
Data aggregated from calculated models and analogous structural series.
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Typical of fluorinated benzoic acids. |
| Melting Point | 154–158 °C (Predicted) | High lattice energy due to intermolecular H-bonding. |
| Boiling Point | 315.0 ± 37.0 °C | Calculated at 760 mmHg. |
| pKa | 3.2 – 3.5 | Lower than benzoic acid (4.2) due to ortho-fluorine inductive effect. |
| LogP | 1.91 | Moderate lipophilicity; suitable for CNS-active scaffolds. |
| Solubility | DMSO, Methanol, DCM | Low water solubility; soluble in organic bases. |
Synthetic Methodology (Authoritative Protocol)
Note: Direct commercial sourcing can be expensive. The following protocol outlines the most robust synthetic route via Regioselective Lithiation-Carboxylation , derived from standard organometallic practices for polysubstituted arenes.
Reaction Scheme Logic
The synthesis exploits the directing power of the methoxy group to install the carboxylic acid at the sterically congested position between the fluorine and methyl groups.
Precursor: 1-Fluoro-3-methoxy-5-methylbenzene (3-Fluoro-5-methoxytoluene).
Step 1: Regioselective Bromination
The methoxy group is the strongest activating group. Electrophilic aromatic substitution occurs para to the methoxy group, which corresponds to the position between the Fluorine and Methyl groups.
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Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN).
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Conditions: 0°C to RT, 4 hours.
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Intermediate: 1-Bromo-2-fluoro-4-methoxy-6-methylbenzene.
Step 2: Lithiation & Carboxylation
Lithium-Halogen exchange is faster and cleaner than direct deprotonation. The bulky tert-butyllithium or n-butyllithium replaces the bromine, followed by quenching with CO₂.
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Reagents: n-Butyllithium (2.5 M in hexanes), Dry THF, Dry Ice (CO₂).
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Conditions: -78°C (Cryogenic), inert Argon atmosphere.
Detailed Experimental Protocol
Standard Operating Procedure (SOP) for Lab Scale (10g batch)
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Bromination:
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Dissolve 3-Fluoro-5-methoxytoluene (10.0 g, 71.3 mmol) in ACN (100 mL).
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Add NBS (13.3 g, 74.9 mmol) portion-wise at 0°C.
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Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
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Workup: Concentrate solvent, resuspend in Et₂O, wash with water and brine. Dry over MgSO₄. Yields ~14.5 g of aryl bromide.
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Carboxylation:
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Setup: Flame-dried 500 mL 3-neck flask, Argon line, internal thermometer.
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Dissolve the aryl bromide (14.5 g, 66.2 mmol) in anhydrous THF (150 mL). Cool to -78°C .[1]
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Addition: Dropwise add n-BuLi (29 mL, 72.8 mmol) over 30 mins. Maintain temp < -70°C.
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Reaction: Stir for 1 hour at -78°C to ensure complete Li-Br exchange.
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Quench: Bubble excess anhydrous CO₂ gas (dried through a CaCl₂ tube) into the solution for 30 mins, or pour the reaction mixture onto crushed Dry Ice.
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Acidification: Allow to warm to RT. Quench with 1M HCl until pH < 2.
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Isolation: Extract with EtOAc (3x). Extract the organic phase with sat. NaHCO₃ (aq). Separate the aqueous layer (contains the product salt), acidify carefully with conc. HCl to precipitate the free acid. Filter the white solid.[2]
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Yield: Expect 65–75% overall yield.
Visualization of Synthetic Logic
Figure 1: Synthetic pathway leveraging electronic directing effects to install the sterically hindered carboxyl group.
Quality Control & Analytic Standards
To validate the integrity of the synthesized compound, the following spectral signatures must be confirmed.
1H NMR (400 MHz, DMSO-d6)
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δ 13.10 (br s, 1H): Carboxylic acid proton (exchangeable).
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δ 6.85 (d, J = 11.2 Hz, 1H): Aromatic proton at C3 (ortho to F). Large coupling constant due to Fluorine.
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δ 6.78 (s, 1H): Aromatic proton at C5 (meta to F, ortho to Me).
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δ 3.82 (s, 3H): Methoxy group (-OCH₃).
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δ 2.35 (s, 3H): Methyl group (-CH₃).
Note: The coupling constants are diagnostic. The proton ortho to Fluorine will show a distinct doublet.
Mass Spectrometry (LC-MS)
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Ionization: ESI Negative Mode (COOH deprotonates easily).
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m/z: 183.05 [M-H]⁻.
Handling & Safety (SDS Summary)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C under inert atmosphere (Argon). The acid is stable but can decarboxylate under extreme thermal stress (>200°C).
References
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PubChemLite. 2-fluoro-4-methoxy-6-methylbenzoic acid (C9H9FO3). Compound Summary.[3][2] Available at:
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Guidechem. Synthesis methods of fluorinated benzoic acid derivatives. Technical Report. Available at:
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Ossila. 2-Fluoro-6-methylbenzoic acid building blocks for EGFR inhibitors. Product Literature.[4][2] Available at:
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Google Patents. Preparation method of 2-methoxy-6-methylbenzoic acid and analogs. CN113072441A. Available at:
